Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
Brand Name: Vulcanchem
CAS No.: 10003-69-7
VCID: VC0158919
InChI: InChI=1S/C10H14O8S4/c11-5(12)1-19-9(20-2-6(13)14)10(21-3-7(15)16)22-4-8(17)18/h9-10H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
SMILES: C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O
Molecular Formula: C10H14O8S4
Molecular Weight: 390.5 g/mol

Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-

CAS No.: 10003-69-7

Main Products

VCID: VC0158919

Molecular Formula: C10H14O8S4

Molecular Weight: 390.5 g/mol

Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis- - 10003-69-7

CAS No. 10003-69-7
Product Name Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-
Molecular Formula C10H14O8S4
Molecular Weight 390.5 g/mol
IUPAC Name 2-[1,2,2-tris(carboxymethylsulfanyl)ethylsulfanyl]acetic acid
Standard InChI InChI=1S/C10H14O8S4/c11-5(12)1-19-9(20-2-6(13)14)10(21-3-7(15)16)22-4-8(17)18/h9-10H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Standard InChIKey AWLPPBSWOMXWGA-UHFFFAOYSA-N
SMILES C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O
Canonical SMILES C(C(=O)O)SC(C(SCC(=O)O)SCC(=O)O)SCC(=O)O
PubChem Compound 82285
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator